molecular formula C13H18BNO4S B2772610 2-Methylthio-5-nitrophenylboronic acid pinacol ester CAS No. 2377610-39-2

2-Methylthio-5-nitrophenylboronic acid pinacol ester

Cat. No.: B2772610
CAS No.: 2377610-39-2
M. Wt: 295.16
InChI Key: MOPLSPLZFABVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-5-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Scientific Research Applications

2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in various scientific research applications:

Safety and Hazards

While specific safety and hazard information for “2-Methylthio-5-nitrophenylboronic acid pinacol ester” is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

Preparation Methods

Chemical Reactions Analysis

2-Methylthio-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen or hydride donors for reduction, and oxidizing agents such as m-chloroperbenzoic acid for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLSPLZFABVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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